molecular formula C12H17NO2 B1296539 4-[3-(Dimethylamino)propoxy]benzaldehyde CAS No. 26934-35-0

4-[3-(Dimethylamino)propoxy]benzaldehyde

Cat. No. B1296539
CAS RN: 26934-35-0
M. Wt: 207.27 g/mol
InChI Key: ZYOHTXKOHWSJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[3-(Dimethylamino)propoxy]benzaldehyde” is a chemical compound with the molecular formula C12H17NO2 . It has an average mass of 207.269 Da and a monoisotopic mass of 207.125931 Da .


Molecular Structure Analysis

The molecular structure of “4-[3-(Dimethylamino)propoxy]benzaldehyde” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has freely rotating bonds and does not violate the Rule of 5 .


Physical And Chemical Properties Analysis

“4-[3-(Dimethylamino)propoxy]benzaldehyde” has a density of 1.0±0.1 g/cm³, a boiling point of 325.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.8±3.0 kJ/mol and a flash point of 150.6±22.3 °C . The index of refraction is 1.537, and it has a molar refractivity of 61.9±0.3 cm³ .

Scientific Research Applications

Iminium Salts Formation

4-(Dimethylamino)benzaldehyde, closely related to 4-[3-(Dimethylamino)propoxy]benzaldehyde, is utilized in the formation of iminium salts through Meerwein alkylation. This process involves alkylation at the nitrogen atom by various reagents, resulting in the production of hydrotetrafluoroborates and crystal structures (Froschauer et al., 2013).

Nonlinear Optical Applications

The compound has been synthesized for use in nonlinear optical (NLO) applications. This involves forming hydrogen-bonded materials suitable for third-order NLO applications, indicated through various spectral and thermal analyses (Karthick et al., 2019).

Oxidation Kinetics and Thermodynamics

Studies on the oxidation of dimethylamino benzaldehyde derivatives provide insights into their kinetics and thermodynamics. This research contributes to understanding the reaction mechanisms and the formation of corresponding acids (Asghar et al., 2014).

Corrosion Inhibition

Research has been conducted on the use of 4(N,N-dimethylamino) benzaldehyde derivatives as corrosion inhibitors for metals in acidic environments. These studies involve electrochemical methods, quantum chemical calculations, and surface imaging techniques (Singh et al., 2016).

Vibrational Spectra Analysis

The vibrational dynamics of crystalline 4-(dimethylamino) benzaldehyde have been explored through spectroscopy and periodic DFT calculations. These studies aid in understanding the molecular vibrations and crystal field splitting in such compounds (Nolasco et al., 2022).

Crystal Growth and Physical Properties

The organic material 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline has been investigated for its crystal growth properties and physical characteristics. This includes analyses of its optical and thermal properties, with potential applications in materials science (Jebin et al., 2016).

Asymmetric Catalysis

The compound has been studied in asymmetric catalytic reactions, such as the addition of dimethylzinc to benzaldehyde. These studies explore the molecular mechanisms and factors influencing enantioselectivity, contributing to the field of organic synthesis (Yamakawa & Noyori, 1999).

Safety And Hazards

The safety information for “4-[3-(Dimethylamino)propoxy]benzaldehyde” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The hazard classifications include Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it is an irritant to eyes and skin, and may cause short-term target organ toxicity .

properties

IUPAC Name

4-[3-(dimethylamino)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,10H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOHTXKOHWSJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338147
Record name 4-[3-(Dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Dimethylamino)propoxy]benzaldehyde

CAS RN

26934-35-0
Record name 4-[3-(Dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Dimethylamino)propoxy]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 61.0 g (0.50 mole) of 4-hydroxybenzaldehyde in 400 ml of dimethylformamide (nitrogen atmosphere) is gradually treated with 24.0 g of 50% NaH. The temperature is kept below 35° using an ice water bath. When the addition is completed, the thick mixture is heated to 70° several minutes, then cooled to 35° before the addition of 417 ml of 1.8N (0.75 mole) of 3-dimethylaminopropyl chloride in toluene.
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.75 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Dimethylamino)propoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[3-(Dimethylamino)propoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[3-(Dimethylamino)propoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[3-(Dimethylamino)propoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[3-(Dimethylamino)propoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[3-(Dimethylamino)propoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.